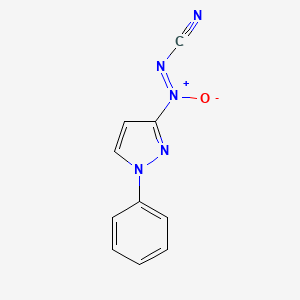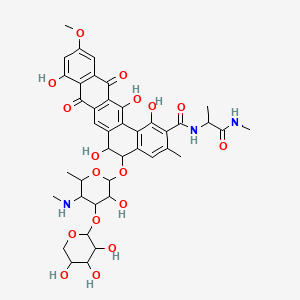
Pradimicin A methylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pradimicin A methylamide is a derivative of Pradimicin A, a unique antibiotic compound derived from actinomycetes. Pradimicin A and its derivatives are known for their potent antimicrobial activities, including antifungal, antiviral, and antiparasitic properties. These compounds exhibit a unique mechanism of action by binding to D-mannose-containing glycans on pathogenic species, making them promising candidates for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pradimicin A methylamide involves the modification of the carboxy group of Pradimicin A. One common method includes the attachment of 2-aminoethanol to the carboxy group via an amide linkage. This modification significantly suppresses the aggregation tendency of Pradimicin A, enhancing its solubility and therapeutic potential .
Industrial Production Methods: Pradimicins, including this compound, are typically produced through fermentation processes involving actinomycetes such as Actinomadura hibisca. The fermentation products are then chemically modified to obtain the desired derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Pradimicin A methylamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the quinone moiety of Pradimicin A, affecting its redox properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as 2-aminoethanol and appropriate catalysts are employed for amide formation.
Major Products Formed: The major products formed from these reactions include various derivatives of Pradimicin A with modified functional groups, enhancing their biological activity and solubility .
Wissenschaftliche Forschungsanwendungen
Pradimicin A methylamide has a wide range of scientific research applications:
Wirkmechanismus
Pradimicin A methylamide exerts its effects by binding to D-mannose-containing glycans on the surface of pathogenic species. This binding disrupts the integrity of the cell wall or viral envelope, inhibiting the pathogen’s ability to infect host cells. The compound forms a ternary complex with D-mannose and calcium, leading to the disruption of the cell membrane or viral envelope .
Vergleich Mit ähnlichen Verbindungen
Pradimicin B: Another derivative of Pradimicin A with similar antimicrobial properties.
Pradimicin C: Known for its antifungal activity, similar to Pradimicin A.
Benanomicins: A related group of antibiotics with similar glycan-binding properties
Uniqueness: Pradimicin A methylamide stands out due to its enhanced solubility and reduced aggregation tendency compared to other pradimicin derivatives. This makes it a more promising candidate for therapeutic applications, particularly in treating infections caused by glycan-containing pathogens .
Eigenschaften
CAS-Nummer |
133917-51-8 |
|---|---|
Molekularformel |
C41H47N3O17 |
Molekulargewicht |
853.8 g/mol |
IUPAC-Name |
1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-N-[1-(methylamino)-1-oxopropan-2-yl]-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C41H47N3O17/c1-12-7-19-25(32(51)22(12)39(56)44-13(2)38(55)43-5)24-17(10-18-26(33(24)52)29(48)16-8-15(57-6)9-20(45)23(16)28(18)47)30(49)36(19)60-41-35(54)37(27(42-4)14(3)59-41)61-40-34(53)31(50)21(46)11-58-40/h7-10,13-14,21,27,30-31,34-37,40-42,45-46,49-54H,11H2,1-6H3,(H,43,55)(H,44,56) |
InChI-Schlüssel |
VANOHTYKXIEDHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


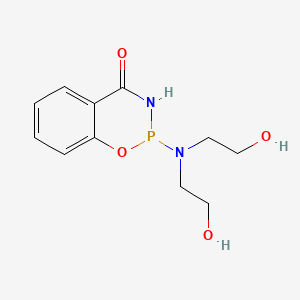
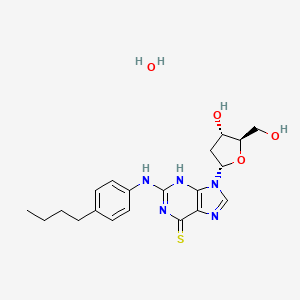
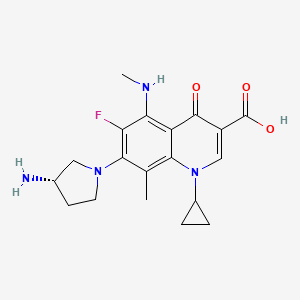
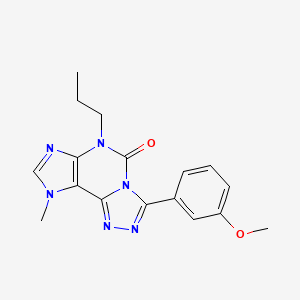
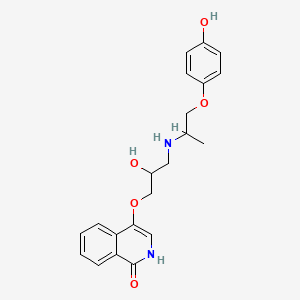
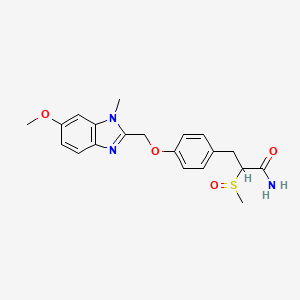
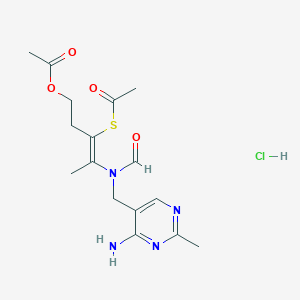
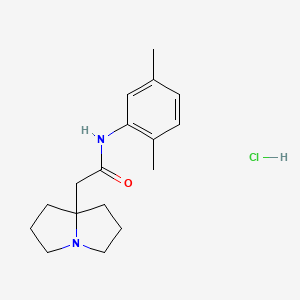
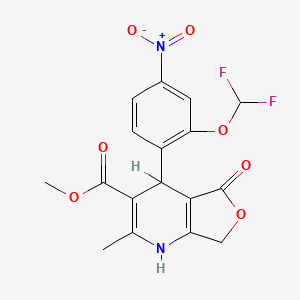


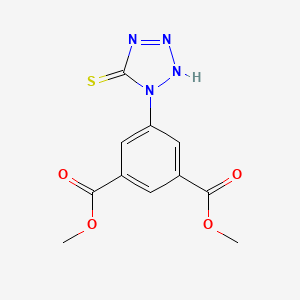
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
